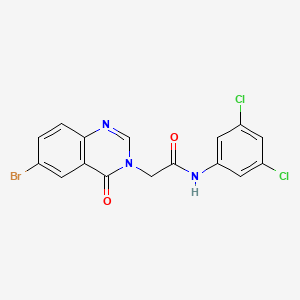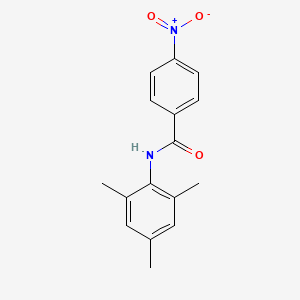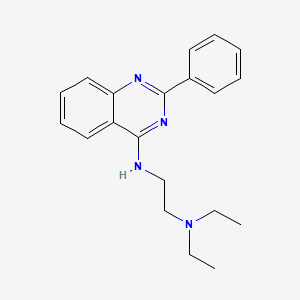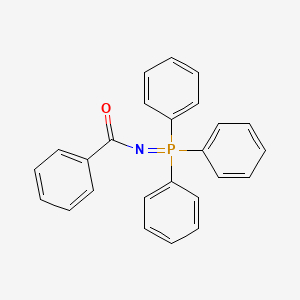![molecular formula C15H14N2O3 B11948530 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol . This compound is a derivative of hydrazide and is known for its unique structural properties, which include a benzylidene group attached to a hydrazide moiety. It is often used in research settings due to its potential biological and chemical activities.
Méthodes De Préparation
The synthesis of P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE typically involves the reaction of p-toluic hydrazide with 2,4-dihydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Condensation: It can form Schiff bases through condensation reactions with aldehydes or ketones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the type of reaction and the specific reagents used.
Applications De Recherche Scientifique
P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE can be compared with other hydrazide derivatives, such as:
N’- (2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Similar in structure but with different substitution patterns on the benzene ring.
Benzylidenebenzohydrazide derivatives: These compounds share the hydrazide moiety but differ in the benzylidene group attached.
The uniqueness of P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H14N2O3 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-2-4-11(5-3-10)15(20)17-16-9-12-6-7-13(18)8-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
Clé InChI |
BYKGCGILNOJMSI-CXUHLZMHSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)





